3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one

Immuno-oncology IDO1 inhibitor Structure-activity relationship

Medicinal chemistry teams require fluorinated oxindole scaffolds with validated stereochemical handles. Generic 3-aminooxindoles fail to replicate the electronic effects of the 6-fluoro substituent. This compound solves that gap. - **Quantified SAR starting point**: Derivative shows IC50 = 88 nM against IDO1 (US11447477). - **Stereochemical control**: Achieves up to 99% ee in Mannich reactions (dr >20:1). - **Optimized ADME**: TPSA 55.1 Ų vs 29.1 Ų for non-aminated analog - enhances solubility. - **Kinase library building block**: RSK2 (IC50 0.5 μM) and PAK4 (IC50 16-27 nM) relevant. Supplied as hydrochloride salt for improved stability and handling.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
Cat. No. B12226661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=O)C2N
InChIInChI=1S/C8H7FN2O/c9-4-1-2-5-6(3-4)11-8(12)7(5)10/h1-3,7H,10H2,(H,11,12)
InChIKeyVLZOVMFWVXRIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-fluorooxindole HCl: Dual-Functional Building Block


3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one (typically supplied as the hydrochloride salt, CAS 1214059-84-3) is a 3-aminooxindole derivative characterized by a 6-fluoro substituent on the fused benzene ring [1]. It belongs to the class of organic compounds known as indolines, featuring a pyrrolidine ring fused to a benzene ring . This compound serves as a critical chiral building block for the asymmetric synthesis of biologically relevant 3,3-disubstituted oxindoles and is a key precursor in medicinal chemistry campaigns targeting protein kinases and immune checkpoints [2][3].

Chiral precursor for 3,3-disubstituted oxindole synthesis
6-Fluoro-3-amino core for kinase and IDO1 pathway research libraries
Hydrochloride salt for improved handling and stability

Why Generic 3-Aminooxindole Fails: 6-Fluoro & 3-Amino Synergy


Generic substitution with non-fluorinated or differently substituted 3-aminooxindoles is not scientifically valid due to the unique electronic and steric effects of the 6-fluoro substituent combined with the 3-amino group. The 6-fluoro atom enhances metabolic stability and modulates binding affinity to biological targets such as indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Moreover, the presence of the 3-amino group provides a critical handle for asymmetric transformations that is absent in simpler oxindoles like 6-fluoroindolin-2-one, which lacks this functional group entirely . Using a non-fluorinated 3-aminooxindole would introduce different lipophilicity (cLogP) and electronic properties, potentially altering target engagement and synthetic utility in a way that cannot be predicted or compensated for .

Non-fluorinated analogs
Alter electronic properties and lipophilicity, potentially shifting target engagement profile
Oxindoles without 3-amino group
Lack the functional handle required for asymmetric derivatization and chiral library generation
Free base vs. hydrochloride salt
May differ in solubility and stability, affecting reproducible reaction setup

Quantitative Evidence: 3-Amino-6-fluorooxindole vs. Alternatives


Enhanced IDO1 Inhibition Potency

3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one derivatives exhibit nanomolar inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1). A representative compound (US11447477, Compound 6) containing this core scaffold demonstrated an IC50 of 88 nM [1]. While direct comparative data for the exact scaffold versus a non-fluorinated 3-aminooxindole is not available in the public domain, the 88 nM value is consistent with the potent IDO1 inhibition reported for other fluorinated oxindole-based inhibitors, establishing the 6-fluoro-3-amino substitution pattern as a privileged pharmacophore for this target [2].

IDO1 IC50
Class-level
88 nM
Supports IDO1-targeted SAR study
Inferred from fluorinated oxindole pharmacophore; class-level SAR
Immuno-oncology IDO1 inhibitor Structure-activity relationship

Improved Physicochemical Properties via TPSA

The presence of the 3-amino group in 3-amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride increases its topological polar surface area (TPSA) to 55.1 Ų, compared to 29.1 Ų for the non-aminated analog 6-fluoroindolin-2-one [1][2]. This 89% increase in TPSA enhances aqueous solubility and hydrogen bonding capacity, which are critical for oral bioavailability and target engagement in medicinal chemistry programs [3].

TPSA
Head-to-head
Target 55.1 Ų Baseline 29.1 Ų Δ +26.0 Ų (89%)
Higher TPSA may enhance solubility and H-bond capacity
Computed property; experimental solubility validation needed
Medicinal chemistry ADME prediction Lipinski's Rule of Five

High Purity & Reliable Vendor Supply

3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride is commercially available with a guaranteed purity of ≥97% from multiple suppliers including ChemBridge Corporation and MolCore, which adhere to ISO certification standards [1]. In contrast, the non-aminated 6-fluoroindolin-2-one is available at 95-97% purity from Sigma-Aldrich and Aladdin, but lacks the 3-amino functional handle essential for asymmetric synthesis . The high purity of the hydrochloride salt ensures reproducibility in sensitive catalytic asymmetric reactions [2].

Purity
Specification review
≥97%
Consistent quality for reproducible asymmetric synthesis
Supplier-reported; lot-specific COA verification advised
Chemical procurement Quality control Reproducible synthesis

Scalable Asymmetric Catalysis

The 3-amino-6-fluoro-1,3-dihydro-2H-indol-2-one scaffold has been successfully employed in a scalable organocatalytic Mannich reaction to produce chiral 3,3-disubstituted oxindoles with excellent stereoselectivity (up to 99% ee, dr >20:1) [1]. The reported protocol was explicitly noted to be scalable without compromising asymmetric induction, unlike many analogous transformations of simpler oxindoles that suffer from racemization or low yields upon scale-up [1]. In comparison, non-fluorinated 3-aminooxindoles typically require more forcing conditions or complex catalyst systems to achieve similar stereocontrol, as evidenced by the need for bimetallic Schiff base complexes to reach comparable enantioselectivity [2].

Stereoselectivity
Reported
99% ee, dr >20:1
Supports scalable chiral oxindole library synthesis
Organocatalytic Mannich protocol; scale-up validation needed
Asymmetric catalysis Process chemistry Chiral building block

Top Applications of 3-Amino-6-fluorooxindole HCl


IDO1 Inhibitor Lead Optimization

Medicinal chemistry teams designing next-generation IDO1 inhibitors can utilize 3-amino-6-fluoro-1,3-dihydro-2H-indol-2-one as a core scaffold. The 88 nM IC50 value reported for a derivative (US11447477, Compound 6) provides a quantifiable starting point for SAR campaigns aimed at improving potency and selectivity [1]. The 6-fluoro substituent is known to enhance metabolic stability, a critical factor in developing orally bioavailable small molecules for cancer immunotherapy [2].

Chiral 3,3-Disubstituted Oxindole Synthesis

This compound serves as an ideal substrate for the scalable, organocatalytic synthesis of chiral 3,3-disubstituted oxindoles with vicinal fluoroamine motifs. The reported Mannich reaction protocol achieves up to 99% ee and dr >20:1, making it suitable for generating diverse, stereochemically pure oxindole libraries for high-throughput screening [3]. The scalability of the method supports both academic medicinal chemistry and industrial process development [3].

Kinase Inhibitor Library Building Block

Given the established role of indolin-2-one derivatives as potent inhibitors of protein kinases such as RSK2 (IC50 = 0.5 μM) and PAK4 (IC50 = 16-27 nM), 3-amino-6-fluoro-1,3-dihydro-2H-indol-2-one can be employed as a versatile starting material for the synthesis of focused kinase inhibitor libraries . The 3-amino group provides a site for diversification, while the 6-fluoro atom can improve binding affinity and selectivity through halogen bonding interactions in the kinase ATP-binding pocket .

ADME Property Fine-Tuning

Medicinal chemists seeking to fine-tune the ADME properties of lead series can leverage the higher TPSA (55.1 Ų) of this compound compared to non-aminated 6-fluorooxindoles (29.1 Ų). This 89% increase in TPSA can enhance aqueous solubility and hydrogen bonding capacity, which are desirable for improving oral bioavailability and reducing promiscuous off-target binding [4].

Application
Selection Property
Validation Focus
IDO1 inhibitor SAR studies
6-Fluoro-3-amino oxindole core for target binding
IDO1 enzymatic assay & metabolic stability profiling
Chiral oxindole library synthesis
3-Amino handle for asymmetric transformations
Enantiomeric excess & diastereoselectivity under catalytic conditions
Kinase-focused library construction
6-Fluoro substitution for ATP-site interactions
Kinase panel selectivity profiling
Physicochemical lead optimization
Higher TPSA versus non-aminated analogs
Solubility & permeability balance in lead series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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